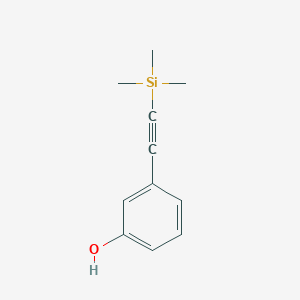

3-((Trimethylsilyl)ethynyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-trimethylsilylethynyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYIWHFDINMVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622362 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388061-72-1 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trimethylsilyl Ethynyl Phenol

Established Synthetic Routes

Established methods for the synthesis of 3-((trimethylsilyl)ethynyl)phenol predominantly include palladium-catalyzed cross-coupling reactions, nucleophilic addition approaches, and electrochemical synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds and have been extensively utilized for the synthesis of arylalkynes. petraresearch.comwikipedia.orgsynarchive.comlibretexts.org

The Sonogashira reaction is a powerful and widely used method for the synthesis of alkynyl-substituted aromatic compounds. wikipedia.orgsynarchive.comlibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org For the synthesis of this compound, this reaction is commonly performed by coupling 3-iodophenol (B1680319) with trimethylsilylacetylene (B32187). petraresearch.com

The general scheme for the Sonogashira coupling to produce this compound is as follows:

Reaction of 3-iodophenol with trimethylsilylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.

The reaction is typically carried out in the presence of a base, such as an amine, and under mild conditions. wikipedia.org The trimethylsilyl (B98337) group in trimethylsilylacetylene serves as a protecting group for the terminal alkyne, which can be removed later if the free alkyne is desired. mdpi.org Numerous variations of the Sonogashira reaction have been developed, including copper-free versions, to address substrate scope and reaction efficiency. mdpi.orgorganic-chemistry.org

| Catalyst System | Reactants | Base | Solvent | Conditions | Yield |

| Pd(PPh₃)₂Cl₂ / CuI | 3-Iodophenol, Trimethylsilylacetylene | Et₃N | THF | Room Temp | High |

| Pd(OAc)₂ / PPh₃ / CuI | 3-Bromophenol (B21344), Trimethylsilylacetylene | i-Pr₂NH | Dioxane | 80 °C | Moderate to High |

| Pd(dba)₂ / AsPh₃ / CuI | 3-Triflyloxyphenol, Trimethylsilylacetylene | Diethylamine | DMF | 50 °C | Good |

Table 1: Representative Conditions for Sonogashira Coupling to Synthesize this compound. (Data is illustrative and based on typical Sonogashira reaction parameters)

Nucleophilic Addition Approaches

Nucleophilic addition of an organometallic reagent derived from a protected acetylene (B1199291) to a suitable electrophilic phenol (B47542) derivative represents an alternative synthetic route. This approach often involves the generation of a lithium or magnesium acetylide from trimethylsilylacetylene, which then attacks an electrophilic site on the phenol ring.

For instance, a lithiated trimethylsilylacetylide can be prepared by treating trimethylsilylacetylene with a strong base like n-butyllithium. This nucleophile can then react with a suitably functionalized phenol derivative. However, direct nucleophilic aromatic substitution on an unactivated phenol ring is generally difficult. A more viable strategy involves the reaction of the acetylide with a derivative where the hydroxyl group is protected and the aromatic ring is activated towards nucleophilic attack, or through a metal-halogen exchange followed by coupling.

A related approach involves the addition of carbon nucleophiles to carbonyl compounds. khanacademy.org While not a direct route to this compound, the principles of generating and reacting with carbon nucleophiles are relevant. nih.gov For example, the addition of silylacetylenes to ketones can be catalyzed by a base. rsc.org

Electrochemical Synthesis via Cyclization of 2-Alkynylphenols

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. researchgate.net The electrochemical cyclization of 2-alkynylphenols has been explored for the synthesis of various heterocyclic compounds. rsc.org While not a direct synthesis of this compound, the underlying principles of electrochemical activation and cyclization are noteworthy. researchgate.netrsc.org

Recent advancements in organic electrosynthesis have highlighted its potential for constructing complex molecules under mild conditions. nih.gov For instance, electrochemical methods have been developed for the efficient cyclization of 2-ethynylanilines. researchgate.net Analogous strategies could potentially be adapted for the synthesis of substituted phenols.

Novel and Optimized Synthetic Strategies

Ongoing research focuses on developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and related compounds.

Development of Efficient and Scalable Preparations

The development of efficient and scalable preparations is crucial for the industrial application of this compound. This includes optimizing existing methods, such as the Sonogashira coupling, by exploring new catalysts, ligands, and reaction conditions to improve yields, reduce reaction times, and simplify purification processes. organic-chemistry.org

Recent research has focused on palladium-catalyzed desilylative acyloxylation of (trimethylsilyl)arenes as a method to synthesize phenol derivatives. organic-chemistry.org This approach could potentially be adapted for the synthesis of this compound. Additionally, palladium-catalyzed silylation of aryl C-Br bonds has been shown to be an efficient method for producing arylsilanes. benthamopen.com

| Strategy | Key Features | Potential Advantages |

| Microwave-assisted Sonogashira Coupling | Rapid heating, shorter reaction times. | Increased efficiency, higher throughput. |

| Copper-free Sonogashira Coupling | Avoids the use of a toxic copper co-catalyst. | Reduced environmental impact, easier purification. |

| Flow Chemistry Synthesis | Continuous processing, precise control over reaction parameters. | Improved safety, scalability, and consistency. |

Table 2: Novel and Optimized Strategies for the Synthesis of this compound.

Precursor Chemistry and Intermediate Transformations

The selection and manipulation of starting materials are fundamental to the successful synthesis of this compound. This involves choosing appropriate precursors and employing protecting groups to mask reactive functionalities during the key coupling step.

The most direct precursors for synthesizing this compound via the Sonogashira reaction are substituted phenols bearing a halogen atom at the 3-position, such as 3-bromophenol or 3-iodophenol. The reactivity of the aryl halide in the oxidative addition step of the palladium cycle generally follows the trend: I > Br > Cl. libretexts.org Therefore, aryl iodides are typically more reactive and allow for milder reaction conditions, though aryl bromides are also commonly used and are often more cost-effective. libretexts.orgbeilstein-journals.org

The reaction involves the coupling of the 3-halophenol (or its protected form) with (trimethylsilyl)acetylene. beilstein-journals.org This is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or DBU. organic-chemistry.orgbeilstein-journals.org The trimethylsilyl group on the alkyne serves as a protective group for the terminal alkyne's acidic proton, preventing self-coupling and other side reactions. scielo.org.mx

The phenolic hydroxyl group is acidic and can interfere with the Sonogashira coupling reaction, which is performed under basic conditions. The base can deprotonate the phenol, and the resulting phenoxide can potentially coordinate to the metal catalyst, inhibiting its activity. To circumvent this issue, the hydroxyl group is temporarily masked with a protecting group. jocpr.comlibretexts.org

A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBS) ether. libretexts.orgwikipedia.org The synthesis sequence involves:

Protection: The hydroxyl group of 3-iodophenol or 3-bromophenol is converted to a TBS ether. This is typically achieved by reacting the phenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) in a solvent such as DMF. wikipedia.orgutsouthwestern.edu

Coupling: The resulting intermediate, 1-bromo-3-((tert-butyldimethylsilyl)oxy)benzene or its iodo-analogue, is then subjected to Sonogashira coupling with (trimethylsilyl)acetylene. The bulky and robust TBS group is stable under these reaction conditions. utsouthwestern.eduorganic-chemistry.org

Deprotection: After the coupling reaction is complete, the TBS protecting group is selectively removed to reveal the free phenol. This is commonly accomplished using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like THF. organic-chemistry.orgorganic-chemistry.org The high affinity of fluoride for silicon drives this cleavage, forming a strong Si-F bond. libretexts.orgorganic-chemistry.org

This strategic use of a protecting group allows for a clean and high-yielding synthesis of the target molecule, this compound. organic-chemistry.org

Table 2: Synthetic Sequence Utilizing a TBS Protecting Group

| Step | Transformation | Typical Reagents | Purpose | Reference |

| 1 | Phenol Protection | 3-Iodophenol, TBSCl, Imidazole, DMF | To mask the acidic phenolic proton, preventing interference in the subsequent coupling step. | wikipedia.orgutsouthwestern.edu |

| 2 | Sonogashira Coupling | Protected phenol, (Trimethylsilyl)acetylene, Pd catalyst, CuI, Base | To form the C-C bond between the aryl ring and the alkyne. | wikipedia.orgorganic-chemistry.org |

| 3 | Deprotection | TBAF, THF | To remove the TBS group and yield the final phenolic product. | libretexts.orgorganic-chemistry.org |

Reactivity and Derivatization Studies of 3 Trimethylsilyl Ethynyl Phenol

Chemical Transformations Involving the Ethynyl (B1212043) Moiety

The trimethylsilyl (B98337) (TMS) protected acetylene (B1199291) is a stable yet highly versatile functional group. The silicon-carbon bond can be selectively cleaved to yield a terminal alkyne, or the protected alkyne can directly participate in various addition and coupling reactions.

The removal of the trimethylsilyl protecting group is a common and crucial step to unmask the terminal alkyne, 3-ethynylphenol (B81329). This transformation is typically achieved under mild conditions using fluoride (B91410) reagents or basic hydrolysis, which selectively cleave the Si-C(sp) bond without affecting the phenolic hydroxyl group or the aromatic ring.

One of the most common methods involves the use of tetrabutylammonium (B224687) fluoride (TBAF). Research has shown that the desilylation of silylated precursors to generate 3-ethynylphenol can proceed in high yield (89%) using TBAF. scispace.com Another effective method is basic hydrolysis. For instance, the related compound p-[(trimethylsilyl)ethynyl]-phenol can be efficiently converted to p-ethynylphenol in 88% yield by stirring with potassium hydroxide (B78521) in a methanol/water mixture at room temperature. prepchem.com These methods provide straightforward access to the terminal alkyne, which is a key precursor for subsequent reactions such as "click chemistry".

| Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | Not specified | 3-Ethynylphenol | 89% | scispace.com |

| Potassium hydroxide (KOH) | Methanol/Water | Room Temperature, 45 min | p-Ethynylphenol* | 88% | prepchem.com |

The alkyne functionality, particularly after desilylation, is an excellent dipolarophile for 1,3-dipolar cycloadditions, the most prominent being the Huisgen azide-alkyne cycloaddition. wikipedia.org This reaction, often termed "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazole heterocycles. ijrpc.com The terminal alkyne, 3-ethynylphenol, can react with a wide variety of organic azides, typically in the presence of a copper(I) catalyst, to form the corresponding 1,4-disubstituted triazole. ijrpc.comnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of numerous functional groups. frontiersin.org

The silyl-protected alkyne can also participate directly in metal-catalyzed cycloaddition reactions. For example, [2+2+2] cycloadditions of alkynes, catalyzed by transition metals like nickel or ruthenium, are a powerful method for constructing substituted benzene (B151609) rings. researchgate.netcsic.es In such a reaction, 3-((trimethylsilyl)ethynyl)phenol could theoretically be co-cyclotrimerized with two other alkyne molecules to generate complex, polysubstituted aromatic systems. The regioselectivity of these reactions can often be controlled by the steric and electronic properties of the substrates and the choice of catalyst. researchgate.net Photochemical [2+2] cycloadditions with alkenes to form cyclobutene (B1205218) derivatives are also a possibility, typically requiring a photosensitizer for N-aryl maleimides or proceeding via direct excitation for N-alkyl maleimides. nih.govyoutube.com

The carbon-carbon triple bond can undergo electrophilic addition reactions. For example, hydrohalogenation with hydrogen halides (HX, where X = Cl, Br, I) can occur. savemyexams.com The addition typically follows Markovnikov's rule, where the hydrogen atom adds to the silyl-bearing carbon, and the halide adds to the carbon attached to the aromatic ring, forming a vinyl halide. masterorganicchemistry.comyoutube.com If two equivalents of HX are used, a second addition occurs to yield a geminal dihalide. khanacademy.org Similarly, halogenation with Br₂ or Cl₂ can lead to the corresponding tetrahalogenated alkane, often proceeding through a trans-dihaloalkene intermediate. youtube.comlibretexts.org

Direct nucleophilic addition to the unactivated alkyne of this compound is generally challenging. Such additions, like the Michael reaction, typically require the alkyne to be activated by an adjacent electron-withdrawing group, such as a carbonyl or nitrile. wikipedia.orgchemeurope.com However, nucleophilic conjugate additions of species like thiols or amines to activated alkynes are well-established, efficient reactions. bham.ac.ukresearchgate.netacs.org For the alkyne in this compound to undergo nucleophilic attack, it would likely require activation, for example, through coordination to a metal catalyst or conversion of the phenol (B47542) to a more electron-withdrawing group.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, enabling a variety of derivatization reactions. These transformations are often used to protect the hydroxyl group during reactions at the ethynyl moiety or to introduce new functionalities for specific applications.

The hydroxyl group can be readily converted into a variety of other functional groups. A common transformation is its own protection via silylation, for example, by reacting it with a different silyl (B83357) halide like tert-butyldimethylsilyl chloride (TBDMSCl) to form a silyl ether. This was demonstrated in the synthesis of the terminal alkyne where the phenol was first protected as a TBDMS ether before proceeding with further reactions. scispace.com This strategy allows for selective manipulation of the two different silyl groups under distinct conditions.

Other O-derivatization reactions include conversion to esters or ethers. Esterification can be achieved using acyl chlorides or carboxylic acids under standard conditions (e.g., with DCC/DMAP), a technique used on the related p-ethynylphenol. prepchem.com This derivatization can be useful for synthetic purposes or for modifying the compound's properties.

Alkylation of the phenolic hydroxyl group to form an aryl ether is a fundamental transformation. This is typically achieved under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide, which then reacts with an alkylating agent such as an alkyl halide or sulfate. A wide range of bases and alkylating agents can be employed to achieve this etherification. organic-chemistry.org For instance, methods using trimethyl phosphate (B84403) and calcium hydroxide have been reported for efficient O-methylation of various phenols. organic-chemistry.org

| Alkylating Agent | Base/Catalyst | General Applicability | Reference |

|---|---|---|---|

| Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃, Cs₂CO₃, NaH | Classic Williamson ether synthesis | organic-chemistry.org |

| Alcohols (R-OH) | Mitsunobu conditions (DEAD/PPh₃) | Mild inversion of alcohol stereochemistry | organic-chemistry.org |

| Trimethyl phosphate (TMP) | Ca(OH)₂ | Efficient O-methylation | organic-chemistry.org |

| Allylic Carbonates | Iridium catalyst | High yield allylic etherification | organic-chemistry.org |

Condensation reactions with aldehydes or ketones are also characteristic of phenols, although specific examples for this compound are not detailed in the provided sources. Generally, such reactions can lead to the formation of bisphenolic structures or heterocyclic systems like benzoxanthenes, depending on the reaction conditions and carbonyl partner.

Palladium-Catalyzed and Transition Metal-Mediated Transformations

The presence of the ethynyl group in this compound makes it a suitable substrate for a range of palladium-catalyzed and other transition metal-mediated reactions. These transformations are pivotal in constructing more complex molecular architectures.

Intramolecular Cyclization Reactions (e.g., to form benzofurans and related heterocycles)

The intramolecular cyclization of derivatives of this compound is a powerful strategy for the synthesis of benzofurans and other related heterocyclic systems. These reactions often proceed via the formation of an ortho-alkynylphenol intermediate, which can then undergo cyclization.

One common approach involves the reaction of o-alkynylphenols with various unsaturated halides or triflates in the presence of a palladium catalyst, such as Pd(OAc)2(PPh3)2, along with a copper(I) co-catalyst and a base like triethylamine (B128534). researchgate.net This process typically leads to the formation of 2-substituted benzofurans through a palladium-catalyzed coupling followed by an in situ cyclization. researchgate.net While the primary products are often 2-substituted benzofurans, 2,3-disubstituted benzofurans can also be formed as side products or, in some cases, as the main products. researchgate.net To selectively obtain 2,3-disubstituted benzofurans, alternative starting materials like o-((trimethylsilyl)ethynyl)phenyl acetates can be employed. researchgate.net

The synthesis of benzofurans can also be achieved through other catalytic systems. For instance, iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones, leading to the formation of the benzofuran (B130515) ring via a direct oxidative aromatic C–O bond formation. mdpi.com Additionally, phosphazene superbases have been shown to catalyze the intramolecular cyclization of o-alkynylphenyl ethers under mild, metal-free conditions to yield 2,3-disubstituted benzofurans. mdpi.com

A study on the synthesis of benzofurans from alkynyl sulfoxides and phenols demonstrated that phenols with various substituents, including methyl, methoxy, bromo, chloro, and methoxycarbonyl groups, can participate in the cyclization reaction in moderate to high yields. nih.gov Notably, the reaction of 2-trimethylsilyl-3-triflyloxyphenol with an alkynyl sulfoxide (B87167) proceeded efficiently to produce the corresponding benzofuran, leaving the trimethylsilyl and triflyloxy groups intact. nih.gov

The following table summarizes different methods for the synthesis of benzofurans via intramolecular cyclization:

| Starting Material | Catalyst/Reagent | Product | Reference |

| o-Ethynylphenols and unsaturated halides/triflates | Pd(OAc)2(PPh3)2, CuI, Et3N | 2-Substituted and 2,3-disubstituted benzofurans | researchgate.net |

| Electron-rich aryl ketones | FeCl3 | Substituted benzofurans | mdpi.com |

| o-Alkynylphenyl ethers | Phosphazene P4-tBu | 2,3-Disubstituted benzofurans | mdpi.com |

| Phenols and alkynyl sulfoxides | Tf2O, 2,6-di(tert-butyl)pyridine | 2-Sulfanylbenzofurans | nih.gov |

Intermolecular Cross-Coupling Reactions (beyond initial synthesis)

Beyond its initial synthesis, this compound and its derivatives can participate in a variety of intermolecular cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly prominent. rsc.org The Sonogashira cross-coupling, which pairs terminal alkynes with aryl or vinyl halides, is a widely used method for constructing internal alkynes. acs.org This reaction typically employs a palladium catalyst and often a copper(I) co-catalyst in the presence of a base. acs.org Variations of the Sonogashira coupling have been developed that are copper-free. acs.org

For instance, the cross-coupling of aryl iodides with both aromatic and aliphatic terminal alkynes can be achieved using a heterogeneous 10% Pd/C catalyst without the need for a ligand, copper salt, or amine, in an aqueous medium. rsc.org This method has been shown to be effective for a variety of substrates. rsc.org

The Suzuki-Miyaura cross-coupling is another powerful tool for forming C-C bonds, reacting organoboron compounds with organohalides. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Recent advancements have enabled the Suzuki-Miyaura cross-coupling of challenging substrates, such as unprotected ortho-bromoanilines, with various boronic esters. nih.gov

The following table provides examples of intermolecular cross-coupling reactions:

| Reaction Type | Coupling Partners | Catalyst/Reagents | Product | Reference |

| Sonogashira Coupling | Aryl iodides and terminal alkynes | 10% Pd/C, Na3PO4·12H2O | 1,2-Disubstituted aromatic alkynes | rsc.org |

| Suzuki-Miyaura Coupling | Unprotected ortho-bromoanilines and boronic esters | Palladium catalyst, base | Biaryls | nih.gov |

| Negishi Coupling | Alkyl-, aryl-, and alkynyl zinc reagents and (hetero)aryl iodides | Copper catalyst | Substituted (hetero)arenes | rsc.org |

Carbon-Carbon Bond Formation via Carbon-Hydrogen Bond Cleavage (relevant to related arylalkynes)

The direct functionalization of C-H bonds is an increasingly important area in organic synthesis as it offers a more atom-economical approach to forming new bonds. In the context of arylalkynes, C-H activation can lead to the formation of new carbon-carbon bonds.

Transition metal-catalyzed C-H functionalization is a key strategy. diva-portal.org For example, ruthenium catalysts have been used for the C-H silylation of arylboronic acids, which can then serve as precursors for arynes. diva-portal.org While not a direct C-C bond formation, this illustrates the utility of C-H activation in preparing reactive intermediates.

Base-promoted homolytic aromatic substitution (HAS) presents a transition-metal-free pathway for the cross-coupling of aryl halides with arenes. acs.org This radical-based mechanism involves the generation of an aryl radical, which then adds to an arene. acs.org However, this method can suffer from a lack of regioselectivity. acs.org

The cleavage of C(aryl)-C(alkyl) σ-bonds in alkylarenes, while challenging, provides a direct route to functionalized products from readily available starting materials. rsc.org This can be achieved through homogeneous transition metal reagents, oxidative cleavage, or rearrangement reactions. rsc.org

Functionalization of the Aromatic Ring

The aromatic ring of this compound can be functionalized through various electrophilic and nucleophilic substitution reactions. The directing effects of the hydroxyl and trimethylsilylethynyl substituents play a crucial role in determining the regioselectivity of these reactions.

The hydroxyl group is an activating, ortho-, para-directing group, while the meta-directing nature of the trimethylsilylethynyl group is less pronounced. Therefore, electrophilic aromatic substitution reactions are expected to occur primarily at the positions ortho and para to the hydroxyl group.

Methods for the selective functionalization of phenols are well-established. For example, ortho-chlorination of phenols can be achieved under specific conditions. organic-chemistry.org The preparation of meta-brominated phenols can be accomplished through perbromination followed by selective reduction. organic-chemistry.org

The phenolic hydroxyl group can also be converted into other functional groups to modulate its reactivity and directing effects. For instance, esterification or etherification of the hydroxyl group is a common strategy. nih.gov These modifications can improve properties such as solubility and biological activity. nih.gov

The following table lists some examples of aromatic ring functionalization reactions:

| Reaction Type | Reagent | Product | Reference |

| Ortho-chlorination | Specific chlorinating agent | Ortho-chlorinated phenol | organic-chemistry.org |

| Perbromination/Selective Reduction | Bromine/Reducing agent | Meta-brominated phenol | organic-chemistry.org |

| Esterification | Phenolic acid | Phenolic ester | nih.gov |

| Etherification | Alkyl halide/base | Phenolic ether | nih.gov |

Applications of 3 Trimethylsilyl Ethynyl Phenol in Advanced Organic Synthesis and Materials Chemistry

Precursor in Complex Molecule Synthesis

The strategic placement of reactive sites in 3-((trimethylsilyl)ethynyl)phenol allows for its use in the construction of a variety of complex organic molecules. The phenolic hydroxyl group can be readily functionalized or can direct ortho-substitution, while the trimethylsilyl-protected alkyne provides a stable yet accessible handle for carbon-carbon bond formation through coupling reactions.

Construction of Chiral Ligands (e.g., Salen Derivatives)

Chiral Salen ligands and their metal complexes are of significant importance in asymmetric catalysis, enabling the enantioselective synthesis of a wide array of chemical compounds. The synthesis of these ligands typically involves the condensation of a salicylaldehyde (B1680747) derivative with a chiral diamine. While direct use of this compound in Salen ligand synthesis is not extensively documented, its structure is primed for conversion into the necessary salicylaldehyde precursors.

A well-established method for the synthesis of salicylaldehydes is the ortho-formylation of phenols. orgsyn.orgresearchgate.netscribd.com This reaction, often carried out using reagents like magnesium chloride and paraformaldehyde in the presence of a base, regioselectively introduces a formyl group at the position ortho to the hydroxyl group. orgsyn.orgresearchgate.net Applying this methodology to this compound would yield 2-hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde. This resulting aldehyde possesses the necessary functionalities to undergo condensation with a chiral diamine, such as (1R,2R)-1,2-diphenylethane-1,2-diamine, to form a chiral Salen ligand. The trimethylsilyl-protected ethynyl (B1212043) group would remain intact during this process, offering a site for further modification of the final ligand, such as immobilization on a solid support or the introduction of other functional groups to tune the ligand's electronic and steric properties.

| Precursor | Reaction | Intermediate | Application |

| This compound | Ortho-formylation | 2-Hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde | Precursor for Salen Ligands |

| 2-Hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde | Condensation with chiral diamine | Chiral Salen Ligand | Asymmetric Catalysis |

Synthesis of Star-Shaped Molecules and Conjugated Systems

Star-shaped molecules and extended conjugated systems are of great interest due to their unique photophysical properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these complex architectures often relies on cross-coupling reactions to connect multiple molecular arms to a central core.

The ethynyl group of this compound makes it an ideal building block for such constructions, particularly through the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org After deprotection of the trimethylsilyl (B98337) group to reveal the terminal alkyne, 3-ethynylphenol (B81329) can be coupled with a multi-halogenated aromatic core, such as 1,3,5-tribromobenzene, to form a star-shaped molecule. The phenolic hydroxyl groups on the arms of the resulting star-shaped molecule can be further functionalized to modulate the molecule's solubility and electronic properties.

| Core Molecule | Arm Synthon (from title compound) | Coupling Reaction | Product Type | Potential Application |

| 1,3,5-Trihalobenzene | 3-Ethynylphenol | Sonogashira Coupling | Star-Shaped Molecule | Organic Electronics |

| Polyhalogenated Aromatic | 3-Ethynylphenol | Sonogashira Coupling | Extended Conjugated System | Materials Science |

Assembly of Sequence-Defined Informational Oligomers

Sequence-defined informational oligomers are macromolecules in which the monomer units are arranged in a specific, controlled sequence, analogous to the structure of DNA. These molecules have potential applications in information storage at the molecular level. The synthesis of such oligomers requires monomers with complementary and selectively addressable functional groups.

Recent research has demonstrated the solid-phase synthesis of ethynyl benzene (B151609) oligomers with specific sequences of aniline (B41778) and benzaldehyde (B42025) subunits. nih.gov These monomers, such as 3-ethynyl-5-((trimethylsilyl)ethynyl)aniline and 3-ethynyl-5-((trimethylsilyl)ethynyl)benzaldehyde, are synthesized from 3,5-dibromoaniline (B181674) and 3,5-dibromobenzaldehyde, respectively, through Sonogashira coupling with trimethylsilylacetylene (B32187). nih.gov

This compound can serve as a versatile precursor for the synthesis of analogous monomers. For instance, the phenol (B47542) group can be converted into other functionalities, such as an amino group to yield an aniline derivative, or it can be used to introduce other recognition units. The ethynyl group, after deprotection, allows for the step-wise assembly of the oligomer chain on a solid support. This approach enables the precise control over the sequence of the monomers, leading to the creation of informational oligomers with tailored properties.

Intermediate in Photoactivatable Probe Synthesis

Photoactivatable probes, also known as photoremovable protecting groups or photocages, are molecules that can release a biologically active compound or a signaling molecule upon irradiation with light of a specific wavelength. nih.govmdpi.comrug.nl This technology allows for precise spatial and temporal control over biological processes.

The design of photoactivatable probes often involves a chromophore that absorbs light and triggers a chemical reaction leading to the release of the caged molecule. While direct application of this compound in this context is not prominently reported, its structural motifs are relevant. Phenols are common functionalities that are "caged" by photoremovable protecting groups. nih.gov Conversely, the ethynylphenol moiety itself could be incorporated into the structure of a novel chromophore for a photoremovable protecting group. The electronic properties of the aromatic ring can be tuned by the substitution pattern, and the ethynyl group provides a handle for attaching the probe to other molecules or surfaces. The development of new photoremovable protecting groups with tailored absorption wavelengths and release kinetics is an active area of research, and versatile building blocks like this compound could play a role in these advancements. rug.nl

Role in the Development of Functional Materials

The chemical reactivity of this compound also extends to the synthesis of inorganic functional materials, where it can act as a precursor or a templating agent.

Precursor for Metal Oxide Nanoparticles

The synthesis of metal oxide nanoparticles with controlled size and morphology is crucial for their application in catalysis, electronics, and biomedical fields. Green synthesis methods, which utilize natural products or biocompatible molecules as reducing and capping agents, are gaining increasing attention. mdpi.comresearchgate.netnih.govijsrst.commdpi.com

Plant extracts, rich in polyphenolic compounds, are often used in the green synthesis of metal oxide nanoparticles. ijsrst.com The phenolic hydroxyl groups can coordinate to metal ions in solution, and the organic components can act as reducing agents upon heating, leading to the formation of metal oxide nanoparticles. The organic molecules can also serve as capping agents, preventing the agglomeration of the nanoparticles and controlling their size.

Given its phenolic nature, this compound can be envisioned as a molecular precursor in a similar fashion. It can coordinate to a metal salt precursor through its hydroxyl group. Subsequent thermal treatment would lead to the decomposition of the organic part and the formation of the corresponding metal oxide nanoparticle. The presence of the silicon-containing group might also influence the composition and properties of the final material, potentially leading to the formation of silicate-coated or doped metal oxide nanoparticles with unique characteristics.

| Compound | Role in Synthesis | Nanoparticle Type | Potential Advantage |

| This compound | Reducing and Capping Agent | Metal Oxide Nanoparticles | Control over size and potential for silica (B1680970) coating/doping |

Applications in Optoelectronic Materials and Chromophore Integration

The integration of this compound into optoelectronic materials and chromophores, while an area of active research, is still developing. The fundamental properties of the molecule, however, suggest significant potential. The ethynylphenol backbone provides a rigid and conjugated system that is a desirable feature for the construction of organic electronic materials. The trimethylsilyl group plays a crucial role by enhancing the solubility and stability of the molecule in organic solvents, which is a key consideration for solution-based processing of electronic devices.

While direct, extensive research on this compound for these applications is not widely documented, the principles can be understood from studies on analogous compounds. For instance, the trimethylsilyl group is known to act as an electron-donating substituent in some contexts, which can influence the electronic properties of the conjugated system. This can lead to a reduction in the HOMO-LUMO gap, a critical parameter in tuning the optical and electronic characteristics of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The phenolic hydroxyl group offers a reactive site for the attachment of other functional moieties, allowing for the synthesis of more complex chromophores. This "plug-and-play" approach enables the systematic tuning of photophysical properties such as absorption and emission wavelengths, as well as quantum yields. The development of chromophores derived from this compound is an area of ongoing investigation, with the aim of creating novel materials with enhanced performance for a variety of optoelectronic applications.

Hybrid Materials and Organic-Inorganic Perovskite Precursors

The application of this compound in the fabrication of hybrid materials and as a precursor for organic-inorganic perovskites is an emerging field of study. Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, often exhibit synergistic properties that are not present in the individual constituents. The bifunctional nature of this compound makes it a promising candidate for creating such materials.

The phenolic hydroxyl group can be used to anchor the molecule to the surface of inorganic nanoparticles or metal oxides through the formation of covalent bonds or strong hydrogen bonding interactions. The ethynyl group, once deprotected, can then participate in polymerization reactions or be used to link to other organic molecules, leading to the formation of a cross-linked organic-inorganic network. This approach can be utilized to create functional coatings, composites, and self-assembled monolayers with tailored properties.

In the context of organic-inorganic perovskites, a class of materials that has shown remarkable performance in solar cells, the role of additives and interface modifiers is critical for achieving high efficiency and stability. While the direct use of this compound as a perovskite precursor is not well-documented, its potential as an additive in the precursor solution is being explored. The phenolic group could potentially interact with the lead halide framework, influencing crystal growth and passivating defects at the grain boundaries and interfaces. The hydrophobic trimethylsilyl group could also contribute to improved moisture resistance of the perovskite film, a key challenge in the commercialization of perovskite solar cells. Research in this area is focused on understanding how the specific functionalities of this compound can be leveraged to enhance the performance and longevity of perovskite-based devices.

Catalytic Applications (as a ligand or building block in catalytic systems)

The utility of this compound in catalysis, either as a ligand for metal complexes or as a building block for more complex catalytic systems, represents a growing area of interest. The phenolic oxygen and the ethynyl group provide potential coordination sites for metal centers, making it a candidate for the design of novel ligands.

While specific catalytic systems based solely on this compound as a ligand are not extensively reported, its structural motifs are found in more complex ligand architectures. The phenol group can be deprotonated to form a phenoxide, which is a strong sigma-donating ligand. The ethynyl group can also coordinate to a metal center, or more commonly, it can be used as a synthetic handle to build larger, multidentate ligand frameworks through reactions such as the Sonogashira cross-coupling.

Spectroscopic and Mechanistic Investigations of 3 Trimethylsilyl Ethynyl Phenol and Its Derivatives

Spectroscopic Characterization Techniques in Research

The structural elucidation and characterization of 3-((trimethylsilyl)ethynyl)phenol and its derivatives rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical derivative such as 1-(tert-butyldimethylsiloxy)-3-((trimethylsilyl)ethynyl)benzene, the trimethylsilyl (B98337) (TMS) protons appear as a sharp singlet at approximately 0.25 ppm. Protons on the aromatic ring typically appear in the range of 6.80 to 7.20 ppm, with their specific shifts and splitting patterns depending on the substitution pattern. The phenolic hydroxyl proton, if not exchanged with the deuterated solvent, would appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. For this compound derivatives, the carbon atoms of the trimethylsilyl group show a signal near 0.0 ppm. rsc.org The two carbons of the ethynyl (B1212043) group (C≡C) resonate at approximately 95.7 ppm and 103.7 ppm. rsc.org The aromatic carbons appear in the region of 116 to 155 ppm. The carbon atom attached to the hydroxyl or silyloxy group is typically found at the downfield end of this range.

²⁹Si NMR: ²⁹Si NMR is particularly useful for organosilicon compounds. The chemical shift of the silicon nucleus is sensitive to the substituents attached to it. For trimethylsilyl groups attached to a carbon atom, the ²⁹Si NMR signal is expected in a characteristic range. For instance, in trimethylsilyl esters of phenols, the δ²⁹Si chemical shift appears between 17 and 24 ppm. rsc.org A broad background signal from the glass NMR tube and probe can sometimes be observed around -110 ppm. huji.ac.il

Table 1: Representative NMR Spectroscopic Data for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~0.25 | Singlet | Si(CH₃)₃ |

| ~6.80 - 7.30 | Multiplet | Aromatic Protons | |

| ¹³C | ~0.0 | Quartet | Si(CH₃)₃ |

| ~93 - 96 | Singlet | Ar-C≡C-Si | |

| ~103 - 106 | Singlet | Ar-C≡C-Si | |

| ~115 - 130 | Doublet | Aromatic CH | |

| ~123 | Singlet | Aromatic C-C≡ | |

| ~155 | Singlet | Aromatic C-O | |

| ²⁹Si | ~17 - 24 | Singlet | Si(CH₃)₃ |

Note: Data are typical values compiled from structurally similar compounds and general knowledge of NMR spectroscopy. Actual values may vary based on solvent and specific substitution. rsc.orgrsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3550–3200 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info

C-H Stretch (Aromatic): Absorption bands for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹. okstate.edu

C≡C Stretch (Alkyne): A sharp, medium-intensity absorption band around 2200-2150 cm⁻¹ corresponds to the stretching of the carbon-carbon triple bond of the ethynyl group. masterorganicchemistry.com

C=C Stretch (Aromatic): Strong absorptions between 1600 and 1440 cm⁻¹ are due to carbon-carbon stretching vibrations within the benzene (B151609) ring. docbrown.info

Si-CH₃ Bending: A strong, sharp band at approximately 1260 cm⁻¹ is a key indicator of the Si-CH₃ group. gelest.com

Si-C Stretch: Strong bands in the 865-750 cm⁻¹ region are also characteristic of the trimethylsilyl group. gelest.com

C-O Stretch: A band in the 1230-1140 cm⁻¹ range is attributed to the stretching of the phenolic C-O bond. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550–3200 | Strong, Broad | O-H Stretch | Phenol (B47542) |

| >3000 | Medium | =C-H Stretch | Aromatic |

| 2200–2150 | Medium, Sharp | C≡C Stretch | Alkyne |

| 1600–1440 | Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Strong, Sharp | Si-CH₃ Bending | Trimethylsilyl |

| 1230–1140 | Strong | C-O Stretch | Phenol |

| 865–750 | Strong | Si-C Stretch | Trimethylsilyl |

Note: Data compiled from typical values for the constituent functional groups. docbrown.infomasterorganicchemistry.comgelest.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the determination of the molecular formula. For this compound (C₁₁H₁₄OSi), the expected exact mass can be calculated and compared to the experimentally determined value. HRMS data for similar compounds are often reported as "calculated for [M+H]⁺" for electrospray ionization (ESI) or "calculated for [M]⁺" for electron ionization (EI), with the found value matching the calculated value to within a few parts per million (ppm). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring. Phenol itself shows a maximum absorption (λmax) at approximately 270-275 nm. researchgate.netdocbrown.info The ethynyl and trimethylsilyl substituents on the aromatic ring can influence the energy of the electronic transitions, often causing a shift in the λmax. The extended conjugation provided by the ethynyl group typically results in a bathochromic shift (a shift to longer wavelengths) compared to phenol alone.

Optical Rotation and Circular Dichroism (for chiral derivatives)

While this compound itself is an achiral molecule and thus optically inactive, its derivatives can be made chiral by introducing a stereocenter, for instance, by reacting the phenol with a chiral alcohol. mdpi.com For such chiral derivatives, optical rotation and circular dichroism (CD) are powerful techniques to characterize their stereochemistry.

Optical Rotation: Measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction (positive or negative) and magnitude of the rotation are characteristic of the molecule's absolute configuration.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of its chromophores. The interaction of an achiral chromophore (like the phenol moiety) with a chiral environment can induce a CD signal, providing insights into the three-dimensional structure of the molecule. nih.gov

Elucidation of Reaction Mechanisms

The this compound scaffold is a versatile building block in organic synthesis, and understanding the mechanisms of its reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies. The trimethylsilylethynyl group plays a significant role in the reactivity of the molecule.

One of the key areas of investigation is the use of alkynylsilanes in cross-coupling reactions, such as the Sonogashira reaction. nih.gov In these reactions, the trimethylsilyl group can act as a protecting group for the terminal alkyne. The mechanism involves oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with a copper acetylide (formed in situ) and reductive elimination to form the new carbon-carbon bond. The silyl (B83357) group can be selectively removed under specific conditions (e.g., with fluoride (B91410) ions or base) to reveal the terminal alkyne for further transformations.

The ethynyl group itself can participate in various cycloaddition reactions. For example, mechanistic studies, often supported by quantum-chemical calculations, have been used to explore the regioselectivity and molecular mechanism of (3+2) cycloaddition reactions between silyl-substituted alkenes and nitrile oxides. mdpi.com Such studies help to understand whether the reaction proceeds through a concerted or stepwise mechanism and what factors control the orientation of the reacting partners. mdpi.com The electronic and steric properties of the trimethylsilyl group can significantly influence the transition state energies, thereby dictating the regiochemical outcome of the cycloaddition. mdpi.com

Kinetic Studies and Reaction Rate Analysis

Kinetic studies on reactions involving phenols and their derivatives, including silylated compounds, are crucial for understanding reaction mechanisms and optimizing conditions. The reaction rates are significantly influenced by factors such as the nature of the substituents on the phenolic ring, the solvent, and the specific reaction being studied, like oxidation or silylation.

For instance, in the aqueous oxidation of various substituted phenolic compounds by hydroxyl radicals (•OH), pseudo-first-order rate constants (kobs) were found to range from 1.03 × 10-4 to 7.85 × 10-4 s-1. mdpi.com It was observed that phenols with electron-donating groups (e.g., -OH, -OCH₃, -CH₃) exhibit higher reactivity and thus faster reaction rates. mdpi.com This is attributed to the increased electron density of the benzene ring, which enhances its susceptibility to electrophilic radical attack. Conversely, electron-withdrawing groups (-NO₂, -CHO, -COOH) decrease the reaction rate. mdpi.com

The pH of the medium also plays a role, although its effect can be complex. For the reaction with •OH, the second-order reaction rate constant was lower at pH 2 than at pH 5. mdpi.com In the ozonation of phenol, the reaction is first-order with respect to both phenol and ozone, with second-order rate constants for various substituted phenols falling in the range of 10⁴–10⁷ M⁻¹ s⁻¹. researchgate.net

In the context of silylation, the choice of solvent dramatically affects the reaction rate. The silylation of phenolic analytes with bis(trimethylsilyl)trifluoroacetamide (BSTFA) is completed almost instantaneously in acetone, while it can take over an hour in dichloromethane and ethyl acetate, and more than three hours in hexane. researchgate.net

Table 1: Kinetic Data for Reactions of Various Phenolic Compounds

| Phenolic Compound | Reaction Type | Rate Constant | Conditions |

| Various Substituted Phenols | Aqueous •OH Oxidation | kobs = 1.03–7.85 × 10⁻⁴ s⁻¹ | Simulated sunlight, initial [H₂O₂] = 3 mM |

| Phenol | Ozonation | 5.06 × 10⁶ M⁻¹ s⁻¹ | Stirred cell reactor |

| Phenol | Heterogeneous Photodegradation | Activation Energy (Ea) = 14.3 ± 0.5 kJ mol⁻¹ | Commercial Aeroxide P-25 catalyst |

Identification of Intermediates and Transition States in Reaction Pathways

Reaction pathways are often complex, multi-step processes that proceed through various unstable species known as intermediates and transition states. Intermediates are transient molecules that exist in local energy minima along the reaction coordinate; they are sometimes stable enough to be isolated or detected spectroscopically. Transition states, conversely, represent the highest energy point along the path of a single reaction step and are inherently unstable and non-isolatable.

In the atmospheric oxidation of phenol initiated by the hydroxyl radical, a key intermediate is formed by the addition of the OH radical to the ortho-position of the phenol ring. nih.gov This adduct can then react with molecular oxygen (O₂) to form a peroxy radical adduct, which subsequently eliminates a hydroperoxyl radical (HO₂) to yield 2-hydroxy-3,5-cyclohexadienone (HCH). nih.gov This HCH intermediate is thermodynamically less stable than its isomer, catechol, which is the experimentally observed main product, suggesting a subsequent isomerization step. nih.gov

In palladium-catalyzed reactions of phenols, mechanistic pathways can involve unique intermediates. For example, in the arylative dearomatization of phenols, a proposed mechanism involves the deprotonation of the phenol's hydroxyl group, which is essential for the nucleophilic attack on the Pd(II) center. nih.gov In the palladium-catalyzed cross-coupling of organosilanols, an arylpalladium(II) silanolate complex has been identified as a key intermediate that can undergo direct transmetalation to yield the final product. nih.gov

Transition states are, by definition, fleeting and cannot be directly observed. Their structures and energies are typically inferred from kinetic data or calculated using computational methods. They represent the specific arrangement of atoms at the peak of the energy barrier that must be overcome for reactants to convert into products. For example, in a substitution reaction, the transition state might involve the partial formation of a new bond and the partial breaking of an old one.

Mechanistic Pathways of Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly relevant to the functionalization of molecules like this compound. A key application involves the reaction of ortho-((trimethylsilyl)ethynyl)phenyl acetates with unsaturated halides or triflates to synthesize substituted benzo[b]furans. acs.org This transformation proceeds through a palladium-catalyzed coupling followed by an in-situ cyclization step. acs.org

The general mechanistic cycle for many palladium-catalyzed cross-coupling reactions involves three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide or triflate (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate. nih.gov

Transmetalation : The organic group from another reagent (in this case, potentially the silylated alkyne) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govlabxing.com

In the context of C-H silylation, palladacycles can act as key intermediates. labxing.com These are formed through C-H activation and can then be disilylated with reagents like hexamethyldisilane. labxing.comrsc.org The specific pathway can be intricate; for instance, a Pd(II)-catalyzed intermolecular C-H silylation can be initiated by an aminopalladation step, where an alkyl Pd(II) species is generated and subsequently activates the C-H bond. rsc.org The presence of a free hydroxyl group on the phenol can be essential for reactivity, suggesting that deprotonation is required to induce nucleophilic attack on the Pd(II) center in certain dearomatization reactions. nih.gov

Radical Mechanisms and Pathways

While many reactions of silylated phenols are ionic, radical pathways also play a significant role, particularly when using specific reagents or initiation methods. Silyl radicals can be generated and utilized in a variety of synthetic transformations. A common source of silyl radicals is tris(trimethylsilyl)silane, (TMS)₃SiH. nih.gov

The general mechanism for a radical-based reduction using (TMS)₃SiH involves the following steps:

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate (TMS)₃Si• radicals. nih.gov

Propagation : The (TMS)₃Si• radical reacts with an organic substrate (R-Z), leading to the removal of the functional group Z and the formation of a site-specific carbon-centered radical (R•). This radical then abstracts a hydrogen atom from another molecule of (TMS)₃SiH, yielding the reduced product (R-H) and regenerating the (TMS)₃Si• radical to continue the chain reaction. nih.gov

This methodology is effective for reactions like dehalogenation and hydrosilylation under mild conditions. nih.gov Another pathway for generating radical intermediates is the atmospheric oxidation of phenol, which can be initiated by an OH radical. nih.gov This process can lead to the formation of a phenoxy radical, which can then react with other species like NO₂. nih.gov In some cases, the fragmentation of trimethylsilyl derivatives in mass spectrometry involves radical mechanisms, such as the loss of a C₃HN₂ radical to form a stable characteristic cation. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Reactivity and Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. youtube.com For compounds like this compound, DFT can provide deep insights into their geometric and electronic properties, which are otherwise difficult to obtain experimentally.

One of the primary applications of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. nih.gov This allows for the precise calculation of bond lengths, bond angles, and dihedral angles. For example, in a study of a related molecule, 2-[(trimethylsilyl)ethynyl]thiophene, DFT calculations using the B3LYP functional with a 6-311+G(d,2p) basis set were used to validate the molecular structure. nih.gov

DFT is also employed to study reaction mechanisms and predict reactivity. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. This information helps in understanding reaction feasibility and selectivity. For instance, DFT calculations were used to investigate the atmospheric oxidation mechanism of phenol initiated by OH radicals, revealing that the addition of OH to the ortho-position is the dominant initial step. nih.gov Similarly, DFT has been used to study the reactivity of other substituted phenols, correlating calculated properties with antioxidant activity. nih.govnih.gov

Table 2: Representative DFT-Calculated Properties for Phenolic Compounds

| Property | Description | Application |

| Optimized Geometry | The lowest energy structure of the molecule. | Provides accurate bond lengths and angles. nih.gov |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic transitions. nih.gov |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the interpretation of experimental FT-IR spectra. nih.gov |

| Reaction Barriers | The energy of transition states relative to reactants. | Helps to elucidate reaction mechanisms and predict reaction rates. nih.gov |

Quantum Chemical Investigations of Electronic Properties and Bonding

Quantum chemical methods, including DFT and ab initio calculations, are essential for a detailed understanding of the electronic properties and bonding within molecules like this compound. These methods allow for the analysis of how electrons are distributed and how this distribution influences the molecule's behavior. escholarship.org

A key area of investigation is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's stability and reactivity. nih.gov

Quantum chemical methods are also used to predict various spectroscopic properties. For example, the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method can generate in-silico mass spectra for trimethylsilylated compounds by simulating their fragmentation pathways. acs.org Studies have shown that for aromatic TMS derivatives, the predicted spectra have a high similarity score to experimental spectra, making it a useful tool for identifying unknown metabolites. acs.org

Furthermore, these computational approaches can model the effects of solvents on molecular properties. By using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), it's possible to simulate how a solvent environment affects a molecule's geometry and electronic structure. nih.gov This is crucial for bridging the gap between theoretical calculations, often performed in the gas phase, and experimental results, which are typically obtained in solution.

Correlation of Theoretical Models with Experimental Observations

The synergy between theoretical modeling and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in interpreting experimental data from techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational frequencies of the molecule in its ground state, a theoretical spectrum is generated that can be correlated with the experimentally observed one.

This correlation is crucial for the definitive assignment of vibrational modes. For a molecule with the complexity of this compound, the experimental spectrum consists of numerous absorption bands, and assigning each band to a specific molecular motion (e.g., O-H stretching, C≡C stretching, Si-C stretching, or aromatic ring vibrations) can be ambiguous. Theoretical calculations provide a complete set of vibrational modes and their corresponding frequencies. Although a direct one-to-one match is rare due to the theoretical methods being applied to a molecule in a vacuum and experimental conditions involving condensed phases and intermolecular interactions, a high degree of correlation is typically observed. Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental values, accounting for systematic errors in the computational method and the neglect of anharmonicity. nih.govnih.gov

For instance, studies on analogous compounds like 2-[(trimethylsilyl)ethynyl]thiophene have demonstrated excellent linear correlation between experimental and DFT-calculated vibrational frequencies. This allows for a confident assignment of the observed FT-IR and Raman bands. The same principles are applied to this compound, where key vibrational modes are identified and compared. Discrepancies between the theoretical and experimental values can themselves be informative, pointing to specific intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, that are present in the experimental sample but not fully accounted for in the gas-phase theoretical model.

Below is an illustrative comparison of hypothetical experimental vibrational frequencies with theoretical values calculated using a DFT method (e.g., B3LYP with a 6-311++G(d,p) basis set) for key functional groups in this compound.

| Vibrational Mode Assignment | Hypothetical Observed Frequency (cm⁻¹) (FT-IR) | Hypothetical Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Hydrogen Bonded) | 3350 | 3365 | Broad, Strong |

| Aromatic C-H Stretch | 3055 | 3060 | Medium |

| Methyl C-H Stretch (asymmetric) | 2960 | 2965 | Medium |

| C≡C (Ethynyl) Stretch | 2158 | 2165 | Medium, Sharp |

| Aromatic C=C Stretch | 1590 | 1595 | Strong |

| Aromatic C=C Stretch | 1485 | 1490 | Strong |

| Si-(CH₃)₃ Symmetric Bend | 1250 | 1255 | Strong, Sharp |

| C-O Stretch | 1220 | 1228 | Strong |

| Si-C (Ethynyl) Stretch | 845 | 850 | Strong |

Prediction of Reactivity and Properties

Theoretical models are not only used for interpreting spectra but also for predicting the chemical reactivity and various molecular properties of this compound. By analyzing the electronic structure of the molecule, computational chemistry offers insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and more reactive. researchgate.netrjpn.orgnih.gov For this compound, the electron-rich phenol ring contributes significantly to the HOMO, indicating that the molecule will likely act as a nucleophile or be susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution on the molecule's surface. nih.govwolfram.comresearchgate.netyoutube.com These maps are color-coded to show regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For a phenol derivative, MEP maps typically show a region of high negative potential (often colored red) around the oxygen atom and delocalized across the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group. This visualization helps predict the regioselectivity of reactions such as electrophilic aromatic substitution, where incoming electrophiles will be directed to these electron-rich sites. researchgate.netwalisongo.ac.id

Global and Local Reactivity Descriptors: Based on DFT calculations, various descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated. rjpn.org These parameters provide a quantitative measure of the molecule's stability and reactivity. Furthermore, local reactivity descriptors like Fukui functions can be calculated to predict the most reactive sites within the molecule with greater precision. For this compound, these calculations would quantify the activating, ortho-para directing effect of the hydroxyl group and the meta-directing influence of the ethynyl substituent, predicting the likely outcomes of substitution reactions on the aromatic ring.

The following table presents illustrative theoretical data for predicting the reactivity of this compound at different positions on the aromatic ring.

| Property / Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilic character). |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Suggests high kinetic stability but susceptible to reaction under appropriate conditions. |

| MEP Minimum (on Ring) | -0.035 a.u. | Located at C4 (para to -OH), indicating the most electron-rich site for electrophilic attack. |

| MEP Minimum (on Ring) | -0.031 a.u. | Located at C6 (ortho to -OH), indicating a secondary site for electrophilic attack. |

| Calculated pKa | 9.8 | Predicts the acidity of the phenolic proton. |

Structure Reactivity Relationships in 3 Trimethylsilyl Ethynyl Phenol Chemistry

Influence of Substituent Effects on Reactivity (e.g., electronic and steric hindrance)

The reactivity of 3-((trimethylsilyl)ethynyl)phenol is governed by the electronic and steric interplay of its three key components: the phenolic hydroxyl group, the trimethylsilylethynyl moiety, and the aromatic ring.

Electronic Effects:

Phenolic Hydroxyl Group: The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the benzene (B151609) ring through resonance. This effect would be expected to enhance the nucleophilicity of the positions ortho (C2, C6) and para (C4) to the hydroxyl group. The electron-donating nature of the hydroxyl group can also influence the acidity of the phenolic proton itself.

Trimethylsilylethynyl Group: The trimethylsilyl (B98337) (TMS) group is generally considered to be a mild electron-donating group through hyperconjugation and has a significant steric presence. The ethynyl (B1212043) linker is electron-withdrawing in nature. The combined electronic effect of the -(C≡CSi(CH₃)₃) substituent at the meta position is complex. It would likely have a deactivating effect on the ring for electrophilic substitution compared to an unsubstituted phenol (B47542), but less so than a strongly electron-withdrawing group.

Steric Hindrance:

The bulky trimethylsilyl group can sterically hinder reactions at the adjacent C2 and C4 positions on the aromatic ring. This steric hindrance can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered C6 position.

The steric bulk of the TMS group also plays a role in reactions at the alkyne itself, although this is generally less of a factor for reactions involving the terminal silicon-carbon bond.

The table below summarizes the expected influence of the substituents on the reactivity of the aromatic ring.

| Position | Electronic Influence from -OH (meta) | Electronic Influence from -C≡CSiMe₃ (meta) | Combined Effect (Predicted) | Steric Hindrance from -C≡CSiMe₃ |

| C2 | Activated (ortho) | Weakly influenced | Activated | Moderate |

| C4 | Activated (para) | Weakly influenced | Activated | Moderate |

| C5 | Deactivated (meta) | Activated (ortho) | Complex/Weakly influenced | Low |

| C6 | Activated (ortho) | Deactivated (meta) | Activated | Low |

Modulating Reactivity through Architectural Variations

While specific studies on architectural variations of this compound are not available, we can extrapolate how modifications to its structure could modulate its reactivity based on established chemical principles.

Modification of the Phenolic Group: Converting the hydroxyl group to an ether (e.g., methoxy) would reduce its activating ability and remove the acidic proton, thereby changing its directing effects and preventing reactions that involve the phenolic proton.

Replacement of the Trimethylsilyl Group: Replacing the TMS group with other silyl (B83357) groups of varying bulk (e.g., triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS)) could fine-tune the steric hindrance at the adjacent positions on the aromatic ring and alter the stability and deprotection conditions of the alkyne.

Introduction of Additional Substituents: The introduction of further substituents on the aromatic ring would significantly alter the electronic and steric landscape, allowing for precise control over the molecule's reactivity and properties. For example, an electron-withdrawing group at the C5 position would decrease the electron density of the ring, while an electron-donating group would increase it.

Rational Design Principles for Targeted Synthesis and Application

Given the lack of specific applications developed from this compound, we can propose rational design principles based on its inherent functionalities for potential future applications.

For Materials Science: The molecule contains a rigid ethynyl linker and a modifiable phenolic group, making it a potential building block for polymers and functional materials. The TMS-protected alkyne allows for selective deprotection and subsequent Sonogashira coupling to create extended π-conjugated systems. The phenol group can be used for polymerization or as a point of attachment for other functional moieties.

For Medicinal Chemistry: The phenol and ethynyl groups are common pharmacophores. The this compound scaffold could be a starting point for the synthesis of novel bioactive molecules. The reactivity of the aromatic ring can be exploited to introduce various substituents to modulate biological activity. The alkyne can be used in "click chemistry" reactions to conjugate the molecule to other biomolecules.

The table below outlines hypothetical design strategies for targeted applications.

| Target Application | Design Principle | Key Reaction |

| Conductive Polymers | Polymerization through the phenolic group after alkyne deprotection and coupling. | Sonogashira coupling, Polymerization |

| Fluorescent Probes | Functionalization of the phenol and/or extension of the π-system via the alkyne. | Etherification, Sonogashira coupling |

| Enzyme Inhibitors | Modification of the scaffold to mimic natural substrates or bind to active sites. | Electrophilic substitution, "Click" chemistry |

Future Directions and Emerging Research Avenues for 3 Trimethylsilyl Ethynyl Phenol

The unique structural features of 3-((trimethylsilyl)ethynyl)phenol, namely the reactive terminal alkyne protected by a labile trimethylsilyl (B98337) group and a functional phenol (B47542) moiety, position it as a valuable building block for a multitude of advanced chemical applications. Future research is poised to expand its utility through innovative and sustainable methodologies, exploring new catalytic transformations and integrating it into cutting-edge materials and biological systems.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-((Trimethylsilyl)ethynyl)phenol, and how are yields optimized?

- Methodology : The compound is typically synthesized via Sonogashira coupling or ethynylation of phenol derivatives with trimethylsilylacetylene (TMS-acetylene). For example, TMS-terminated alkynols react efficiently in gold/photoredox-catalyzed arylation reactions . Optimization involves solvent selection (e.g., chlorobenzene improves yields) and base choice (Et3N is preferred over other bases) .

- Yield Data :

| Precursor | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Bromophenol | TMS-acetylene, Pd/Cu | THF | ~80% | |

| Alkynols | Au/photoredox | Chlorobenzene | 51–81% |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the TMS-ethynyl group (δ ~0.2 ppm for Si(CH3)3, δ ~90–100 ppm for ethynyl carbons) .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm<sup>−1</sup>) and O–H (~3400 cm<sup>−1</sup>) .

Advanced Research Questions

Q. Why does the choice of silyl group (e.g., TMS vs. TIPS) significantly impact reaction outcomes in gold/photoredox catalysis?

- Mechanistic Insight : The trimethylsilyl (TMS) group stabilizes intermediates via σ–π conjugation, facilitating single-electron transfer (SET) processes in photoredox cycles. Bulkier groups like TIPS hinder steric accessibility, reducing yields .

- Experimental Evidence :

- TMS-terminated alkynols achieve 81% yield in diarylbenzofuran synthesis, while TIPS analogs are unreactive .

- Terminal alkynes (<i>without</i> silyl groups) show poor reactivity due to unstable intermediates .

Q. How can researchers resolve contradictions in reported reaction conditions for domino C(sp) arylation/oxyarylation?

- Case Study : Discrepancies in solvent/base systems (e.g., Et3N vs. K2CO3) are resolved by prioritizing solvent polarity and base strength. Chlorobenzene/Et3N maximizes electron transfer efficiency in dual catalysis .

- Recommendation : Pre-screen conditions using Design of Experiments (DoE) to identify critical parameters (e.g., light intensity, catalyst loading) .

Q. What competing pathways arise during the synthesis of 2,3-diarylbenzofurans, and how are they controlled?

- Pathways :

Desilylation : Premature loss of TMS leads to terminal alkyne side products.

Over-arylation : Excess arylating agents cause polysubstitution.

- Mitigation :

- Use stoichiometric aryl halides to limit over-arylation .

- Maintain anhydrous conditions to prevent desilylation .

Q. How does photoredox catalysis enhance the efficiency of gold-catalyzed transformations of this compound?

- Role of Photoredox : Visible light excites the photocatalyst (e.g., Ru or Ir complexes), generating radical intermediates that synergize with Au(I)/Au(III) redox cycles. This enables mild C–C bond formation without high-temperature or high-pressure conditions .

- Key Data :

| Light Source | Catalyst | Conversion Rate |

|---|---|---|

| Blue LED | AuCl/Ru(bpy)3<sup>2+</sup> | 95% |